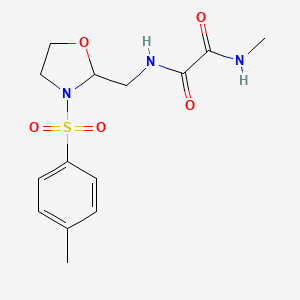
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a compound with the molecular formula C14H19N3O5S and a molecular weight of 341.38 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves multiple steps, starting from the preparation of the oxazolidinone ring. The oxazolidinone nucleus is a popular heterocycle framework in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations . The synthesis typically involves the reaction of an appropriate amine with an oxalyl chloride derivative under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that the production follows similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反应分析
Types of Reactions
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tosyl group in the oxazolidinone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This inhibition prevents the formation of peptide bonds, thereby halting bacterial growth.
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against certain bacterial strains.
Uniqueness
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the tosyl group on the oxazolidinone ring, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives.
生物活性
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique molecular structure which includes an oxalamide core and a tosylated oxazolidine substituent. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O4S. The compound features:
- Oxalamide Core : Known for forming hydrogen bonds with biological macromolecules.
- Tosyl Group : Enhances binding affinity and specificity.
- Oxazolidine Ring : Contributes to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active sites or allosteric sites on target proteins.
- Disruption of Cellular Processes : It may interfere with normal cellular functions by modulating signal transduction pathways.
- Hydrogen Bonding : The oxalamide core facilitates interactions with various biomolecules, enhancing its potential as a biochemical probe or inhibitor.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits promising biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Properties : Investigated for potential use in cancer therapeutics due to its ability to inhibit tumor cell proliferation.
Case Studies
-
Antimicrobial Studies :
- A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.
-
Anticancer Research :
- In vitro tests demonstrated that this compound reduced viability in several cancer cell lines, suggesting its potential as a lead compound for drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | Isobutyl group | Antimicrobial, anticancer |
| N1-methyl-N2-((3-tosylpyrrolidin-2-yl)methyl)oxalamide | Pyrrolidine ring | Enzyme inhibition |
| N1-methyl-N2-(benzothiazolylmethyl)oxalamide | Benzothiazole moiety | Anticancer |
属性
IUPAC Name |
N-methyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-10-3-5-11(6-4-10)23(20,21)17-7-8-22-12(17)9-16-14(19)13(18)15-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKLVNBJGQXZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














